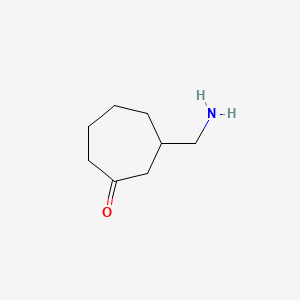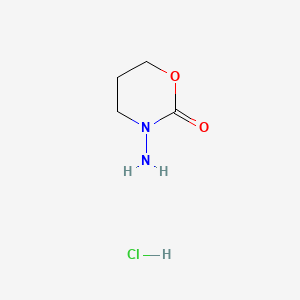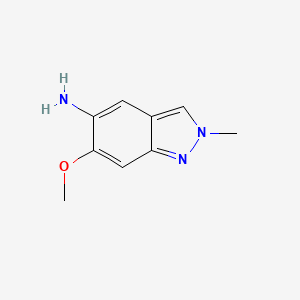
Potassium (E)-trifluoro(3-(trifluoromethyl)styryl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is often heated to facilitate the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes. Substitution reactions can yield a wide range of functionalized organoboron compounds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The trifluoroborate group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (trifluoromethyl)trifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is unique due to its specific trifluoromethyl and phenyl substituents, which impart distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring robust and selective reagents.
Eigenschaften
Molekularformel |
C9H6BF6K |
|---|---|
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14,15)16;/h1-6H;/q-1;+1/b5-4+; |
InChI-Schlüssel |
APNCENIUWFDVQS-FXRZFVDSSA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)





![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)




